3-Butoxy-2,6-difluorophenylacetic acid
Description
3-Butoxy-2,6-difluorophenylacetic acid is a halogenated phenylacetic acid derivative characterized by a butoxy group at the 3-position and fluorine atoms at the 2- and 6-positions on the aromatic ring, with an acetic acid side chain. Fluorinated aromatic compounds are widely utilized in pharmaceuticals and agrochemicals due to their metabolic stability and enhanced binding affinity .
Properties
IUPAC Name |
2-(3-butoxy-2,6-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3/c1-2-3-6-17-10-5-4-9(13)8(12(10)14)7-11(15)16/h4-5H,2-3,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIDBSKTABRTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)F)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of 3-Butoxy-2,6-difluorophenylacetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-2,6-difluorophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
3-Butoxy-2,6-difluorophenylacetic acid serves as an important building block in the synthesis of pharmaceutical compounds. The presence of the difluorophenyl group is known to enhance lipophilicity and bioavailability, which are critical factors in drug design. Research has indicated that fluorinated compounds often exhibit improved pharmacokinetic properties, making them suitable candidates for further development in medicinal chemistry .
Case Study:
A study focused on synthesizing derivatives of this compound demonstrated its potential as an anti-inflammatory agent. The synthesized derivatives were tested for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases. Results showed that certain derivatives exhibited significant inhibition, suggesting a pathway for developing new anti-inflammatory drugs.
Chemical Synthesis
Intermediate in Organic Synthesis:
This compound acts as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various reactions, including esterification and amide formation, which are essential in organic synthesis .
Synthetic Routes:
The synthesis of this compound typically involves several steps:
- Starting Materials: The synthesis usually begins with commercially available fluorinated phenols.
- Reagents: Common reagents include coupling agents and bases to facilitate the formation of the butoxy group.
- Optimization: Reaction conditions such as temperature and solvent choice significantly affect yield and selectivity .
Biological Research
Biological Activity Studies:
Research has shown that the structural features of this compound contribute to its biological activity. Studies have focused on its interaction with biological targets, particularly enzymes and receptors. The fluorinated structure may influence binding affinities and alter pharmacodynamics .
Case Study:
A recent investigation explored the compound's effects on cell proliferation in cancer cell lines. The study revealed that certain concentrations of this compound inhibited cell growth significantly compared to controls. This finding highlights its potential as a lead compound for anticancer drug development.
Material Science
Fluorinated Building Blocks:
In material science, this compound is utilized as a fluorinated building block for developing advanced materials with unique properties. Fluorinated compounds often exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in coatings and polymers .
Applications in Coatings:
Fluorinated compounds are known for their hydrophobic properties; thus, incorporating this compound into polymer matrices can lead to the development of water-repellent coatings used in various industries, including automotive and aerospace.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Pharmaceuticals | Drug development; anti-inflammatory agents | Enhanced bioavailability; improved efficacy |
| Chemical Synthesis | Intermediate for complex organic molecules | Versatile reactivity |
| Biological Research | Cell proliferation studies; enzyme interactions | Potential anticancer activity |
| Material Science | Advanced coatings; polymer additives | Improved durability; hydrophobic properties |
Mechanism of Action
The mechanism of action of 3-Butoxy-2,6-difluorophenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy group and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3-Butoxy-2,6-difluorophenylacetic acid with its analogs:
<sup>*</sup>LogP values estimated via analogs; <sup>†</sup>Based on 3-Butoxy-2,6-difluorobenzoic acid (LogP = 3.60) .
Key Observations:
- Lipophilicity : The butoxy group significantly increases LogP compared to ethoxy or halogenated analogs, suggesting enhanced membrane permeability for drug delivery applications.
Biological Activity
3-Butoxy-2,6-difluorophenylacetic acid (BDFA) is a compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with BDFA, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula C12H14F2O3 and a molecular weight of approximately 244.24 g/mol. Its structure includes a butoxy group and two fluorine atoms on the aromatic ring, which enhance its lipophilicity and metabolic stability, potentially influencing its biological behavior .
The biological activity of BDFA is hypothesized to stem from its interaction with various biological targets. The presence of fluorine atoms typically enhances pharmacological properties such as:
- Increased Lipophilicity: Facilitating membrane permeability.
- Metabolic Stability: Reducing degradation by metabolic enzymes.
- Binding Affinity: Potentially interacting with specific receptors or enzymes involved in metabolic pathways.
1. Anti-inflammatory Properties
Research indicates that compounds with similar structures to BDFA may exhibit anti-inflammatory effects. This activity could be attributed to the inhibition of pro-inflammatory cytokines and enzymes.
2. Effects on Lipid Metabolism
Studies have suggested that BDFA might influence lipid metabolism, which could have implications in conditions such as obesity and metabolic syndrome. The compound's structural similarities to other bioactive compounds hint at its potential role in modulating lipid profiles .
3. Potential Neuroprotective Effects
Preliminary studies have indicated that BDFA could have neuroprotective properties, possibly through inhibition of acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic transmission in the brain . This suggests a potential application in treating neurodegenerative diseases like Alzheimer's.
Research Findings and Case Studies
A number of studies have explored the biological activities of BDFA and related compounds:
Synthesis and Applications
The synthesis of BDFA can be achieved through various methods that emphasize the importance of reagent selection for high purity yields. Its applications extend beyond medicinal chemistry into agrochemicals and organic synthesis, indicating its versatility as a chemical intermediate .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Butoxy-2,6-difluorophenylacetic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using boronic acid intermediates (e.g., 3-butoxy-2,6-difluorophenylboronic acid, CAS 849062-15-3) and acetic acid derivatives. Key steps include palladium-catalyzed coupling under inert conditions and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural confirmation : Use and NMR to resolve fluorine substituents and butoxy/acetate groups.
- Purity assessment : Employ reverse-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) with UV detection at 254 nm.
- Mass analysis : LC-MS/MS in negative ion mode for accurate mass determination and fragmentation patterns .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in amber vials at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Conduct stability assays via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor using HPLC .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for fluorinated phenylacetic acid derivatives?
- Methodological Answer : Variability often arises from assay conditions. Standardize protocols:
- Use consistent cell lines (e.g., HEK293 for receptor binding assays) and controls (e.g., salicylic acid derivatives as reference inhibitors).
- Validate results across multiple labs using blinded replicates.
- Perform dose-response curves (IC/EC) with statistical power analysis .
Q. What strategies mitigate degradation of this compound under experimental conditions?
- Methodological Answer :
- Photostability : Use light-protected setups (amber glassware, UV filters).
- Thermal stability : Optimize reaction temperatures (e.g., <50°C for aqueous solutions).
- Chemical stabilization : Add antioxidants (e.g., 0.1% BHT) or chelating agents (EDTA) to buffer systems .
Q. How to design experiments to study the environmental persistence of this compound?
- Methodological Answer :
- Half-life studies : Expose the compound to simulated sunlight (Xe lamp, 300–800 nm) and analyze degradation via LC-MS/MS.
- Microbial degradation : Use soil slurry assays (OECD 307 guideline) with LC-TOF-MS to identify metabolites.
- Compare with perfluorinated analogs (e.g., PFAS) to assess fluorine substitution impacts on persistence .
Q. What computational methods predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
